REACTION_CXSMILES
|
[C:1]1([C:7]2([SeH])[CH2:11][CH2:10][CH:9](CC=C)[C:8]2=[O:15])C=CC=[CH:3][CH:2]=1.[Cl-].[NH4+].OO>C(Cl)Cl>[CH2:3]=[CH:2][CH2:1][CH:7]1[C:8](=[O:15])[CH:9]=[CH:10][CH2:11]1 |f:1.2|
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-phenylselenyl-5-(propene-3-yl)cyclopentanone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1(C(C(CC1)CC=C)=O)[SeH]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
22 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
crude mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred in a 1 L round bottomed-flask that
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was equipped for boil-over containment
|
Type
|
CUSTOM
|
Details
|
as necessary, to prevent excess bubbling
|
Type
|
STIRRING
|
Details
|
After stirring at room temperature for an additional hour the solution
|
Type
|
WASH
|
Details
|
was washed with water (100 mL)
|
Type
|
STIRRING
|
Details
|
by stirring with 10% aqueous sodium thiosulfate pentahydrate (75 mL) for 10 min
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
to separate
|
Type
|
WASH
|
Details
|
The organic solution was washed with saturated aqueous sodium bicarbonate and brine (75 mL each)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a volume of about 30 mL
|
Type
|
CUSTOM
|
Details
|
Purification of the crude
|
Type
|
CUSTOM
|
Details
|
reaction
|
Name
|
|
Type
|
product
|
Smiles
|
C=CCC1CC=CC1=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.95 g | |
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |